

2-Hydroxy-4-Methoxybenzaldehyde as a versatile building block in organic synthesis

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Compound of Interest

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2-Hydroxy-4-Methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an aromatic compound that serves as a crucial intermediate and versatile building block in the field of organic synthesis.^{[1][2][3]} Its unique structure, featuring a benzaldehyde scaffold with strategically placed hydroxyl and methoxy groups, imparts a high degree of reactivity and allows for the construction of a diverse array of complex molecules.^[1] This compound is a valuable precursor in the synthesis of numerous heterocyclic compounds, including flavonoids, chalcones, coumarins, and Schiff bases, many of which exhibit significant biological activities.^{[4][5][6]} Consequently, **2-hydroxy-4-methoxybenzaldehyde** is of great interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutic agents with anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.^{[3][7]} This technical guide provides a comprehensive overview of the applications of **2-hydroxy-4-methoxybenzaldehyde** in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades.

Physicochemical Properties

2-Hydroxy-4-methoxybenzaldehyde is a creamy white to light brown crystalline powder.^[8] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	673-22-3	^[8] ^[9]
Molecular Formula	C ₈ H ₈ O ₃	^[9] ^[10]
Molecular Weight	152.15 g/mol	^[10]
Melting Point	41-43 °C	^[8]
Boiling Point	271.5 ± 20.0 °C at 760 mmHg	^[1]
Appearance	Creamy white to beige or light brown crystalline powder	^[8]
Solubility	Soluble in methanol, ethanol, and other organic solvents; insoluble in water.	^[8]

Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde

A common and efficient method for the synthesis of **2-hydroxy-4-methoxybenzaldehyde** involves the selective methylation of 2,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis from 2,4-Dihydroxybenzaldehyde

This procedure outlines the synthesis of **2-hydroxy-4-methoxybenzaldehyde** via the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfate in the presence of a base.^[11]

Materials:

- 2,4-dihydroxybenzaldehyde
- Dimethyl sulfate

- Potassium carbonate (K_2CO_3)
- Acetone
- Water

Procedure:

- To a solution of 2,4-dihydroxybenzaldehyde (4 g, 28.9 mmol) in 50 ml of acetone, add potassium carbonate (4 g, 28.9 mmol) and dimethyl sulfate (3.65 g, 28.9 mmol).[\[11\]](#)
- Reflux the reaction mixture for 6 hours.[\[11\]](#)
- After cooling the mixture to room temperature, filter to remove any insoluble material.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting residue from water to obtain pure **2-hydroxy-4-methoxybenzaldehyde**.[\[11\]](#)

Yield: 86.3%[\[11\]](#)

Applications in Organic Synthesis

The reactivity of the aldehyde and hydroxyl groups, along with the influence of the methoxy group, makes **2-hydroxy-4-methoxybenzaldehyde** a valuable precursor for a variety of important organic transformations.

Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are readily synthesized from **2-hydroxy-4-methoxybenzaldehyde**.[\[12\]](#) The Claisen-Schmidt condensation is a widely employed method for this transformation.

This protocol describes a solvent-free, environmentally friendly approach to chalcone synthesis.[\[13\]](#)

Materials:

- **2-Hydroxy-4-methoxybenzaldehyde**
- A substituted acetophenone (e.g., 4-methoxyacetophenone)
- Sodium hydroxide (NaOH), solid
- Mortar and pestle
- Cold water
- 10% Hydrochloric acid (HCl)
- 96% Ethanol for recrystallization

Procedure:

- Grind a mixture of the substituted acetophenone, **2-hydroxy-4-methoxybenzaldehyde**, and solid NaOH in a mortar and pestle at room temperature for approximately 30 minutes.[\[13\]](#)
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with cold water.
- Neutralize the mixture with a cold 10% HCl solution.
- Filter the resulting precipitate.
- Purify the crude chalcone by recrystallization from 96% ethanol.[\[13\]](#)

Reactants	Product	Yield (%)	Reference
2-Hydroxy-4-methoxybenzaldehyde + 4-methoxyacetophenone	2'-Hydroxy-4,4'-dimethoxychalcone	70-84	[13]
2-Hydroxy-4-methoxybenzaldehyde + 4-methylacetophenone	2'-Hydroxy-4-methoxy-4'-methylchalcone	70-84	[13]

Synthesis of Flavonoids

Flavonoids, a class of polyphenolic compounds, can be synthesized from chalcone precursors through oxidative cyclization.

This protocol details the conversion of a chalcone, derived from **2-hydroxy-4-methoxybenzaldehyde**, into a flavone.[\[14\]](#)

Materials:

- Synthesized chalcone (e.g., 2'-Hydroxy-4,4'-dimethoxychalcone)
- Selenium dioxide (SeO₂)
- Appropriate solvent (e.g., amyl alcohol)

Procedure:

- Reflux the chalcone with selenium dioxide in a suitable high-boiling solvent like amyl alcohol.
- The reaction involves an oxidative cyclization to form the flavone core.
- After the reaction is complete, cool the mixture and isolate the product.
- Purify the resulting flavone by recrystallization.

Synthesis of Coumarins

Coumarins can be synthesized from **2-hydroxy-4-methoxybenzaldehyde** through various condensation reactions, such as the Knoevenagel condensation.^[15]

This protocol describes the synthesis of coumarin-3-carboxylic acids.^[15]

Materials:

- **2-Hydroxy-4-methoxybenzaldehyde**
- Active methylene compound (e.g., malonic acid)
- Catalyst (e.g., piperidine)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve **2-hydroxy-4-methoxybenzaldehyde** and the active methylene compound in ethanol.
- Add a catalytic amount of piperidine.
- Reflux the reaction mixture.
- Upon completion, cool the reaction mixture to induce precipitation of the coumarin product.
- Filter and recrystallize the product to obtain the pure coumarin derivative.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation of **2-hydroxy-4-methoxybenzaldehyde** with primary amines.^[4]

This protocol outlines the synthesis of a Schiff base from **2-hydroxy-4-methoxybenzaldehyde** and an aromatic amine.^[16]

Materials:

- **2-Hydroxy-4-methoxybenzaldehyde**
- A primary amine (e.g., 4-aminobenzoic acid ethyl ester)
- Ethanol

Procedure:

- Dissolve equimolar amounts of **2-hydroxy-4-methoxybenzaldehyde** and the primary amine in ethanol.[\[16\]](#)
- Reflux the mixture. The Schiff base will precipitate out of the solution upon formation.
- Filter the crystalline product and wash with cold ethanol.
- The product can be further purified by recrystallization if necessary.

The following table summarizes the characterization data for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate.[\[16\]](#)

Analysis	Data
¹ H NMR	Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), the ethyl group, and the hydroxyl proton.
¹³ C NMR	Resonances for all unique carbon atoms in the molecule, including the imine carbon.
IR (cm ⁻¹)	Characteristic absorption bands for O-H, C=N, and C=O stretching vibrations.
UV-Vis	Absorption maxima corresponding to π - π^* and n- π^* electronic transitions.

Biological Activities of Derivatives

Derivatives of **2-hydroxy-4-methoxybenzaldehyde**, particularly chalcones and flavonoids, have been shown to exhibit a range of biological activities, making them attractive candidates

for drug development.

Anti-inflammatory and Anticancer Activity

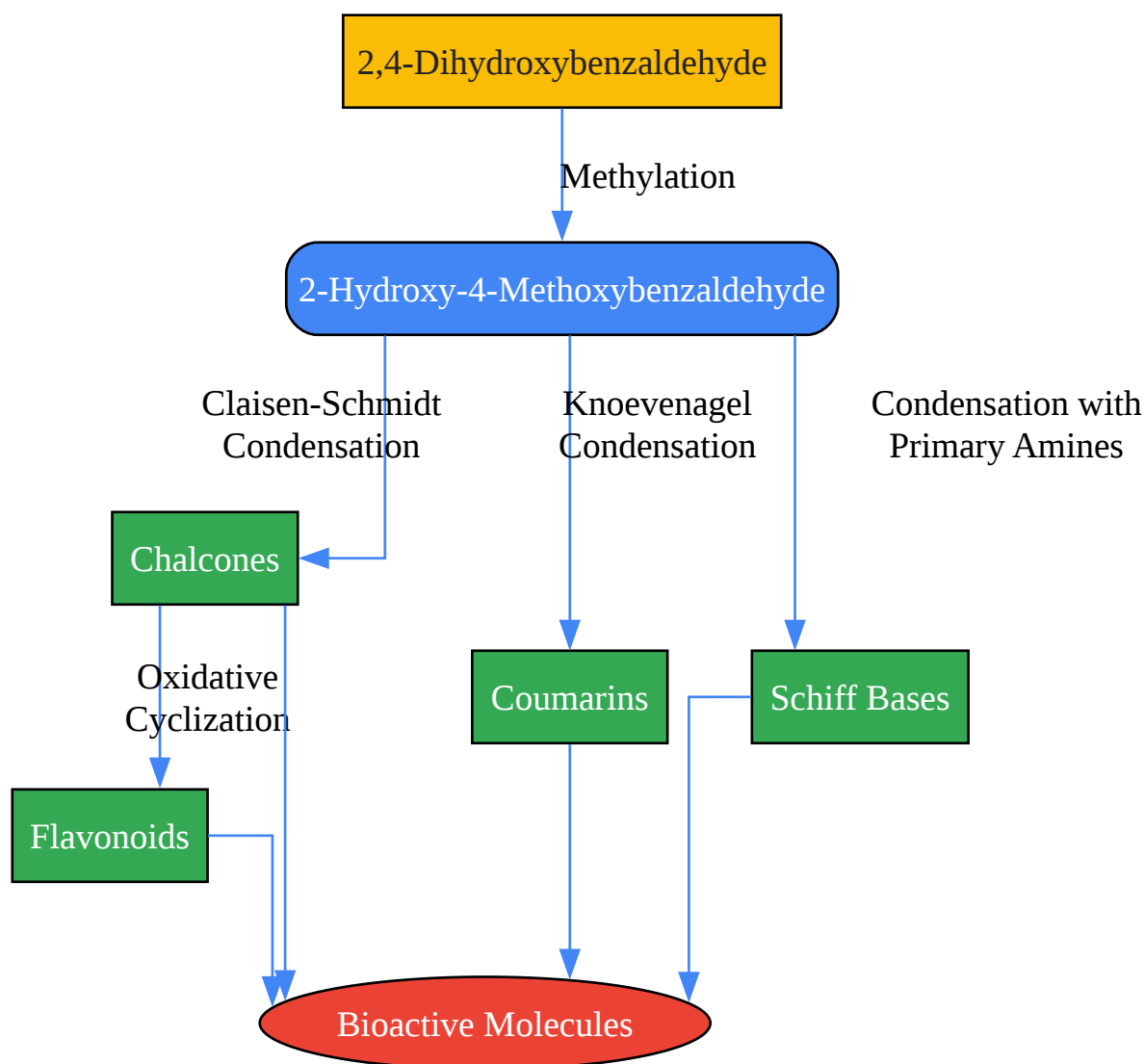
Many chalcone and flavonoid derivatives exhibit potent anti-inflammatory and anticancer properties.^{[7][12]} Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF- κ B and MAPK pathways.^{[1][17][18]}

- **NF- κ B Signaling Pathway:** Flavonoids have been identified as inhibitors of the NF- κ B signaling pathway.^{[1][2]} This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers.^{[2][19]} Flavonoids can inhibit the activation of I κ B kinase, which in turn prevents the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes.^[8]
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis.^{[18][20]} Dysregulation of this pathway is a hallmark of many cancers.^[18] Chalcone derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.^[17]

Visualizations

Workflow for the Synthesis of Bioactive Heterocycles

The following diagram illustrates the central role of **2-hydroxy-4-methoxybenzaldehyde** as a precursor in the synthesis of various bioactive compounds.

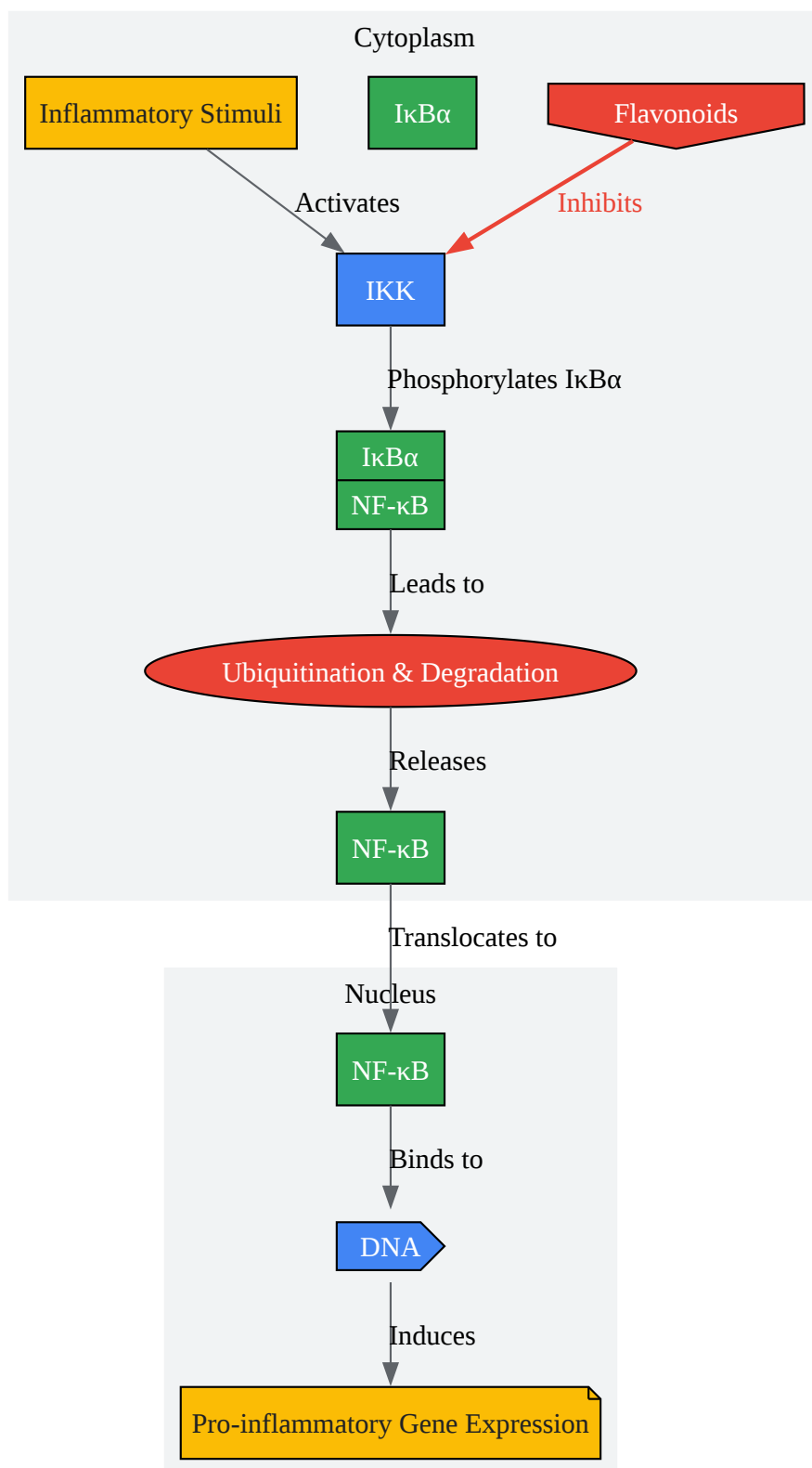


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Caption: Synthetic routes from **2-hydroxy-4-methoxybenzaldehyde**.

Inhibition of the NF- κ B Signaling Pathway by Flavonoids

This diagram depicts the mechanism by which flavonoids can inhibit the pro-inflammatory NF- κ B signaling pathway.

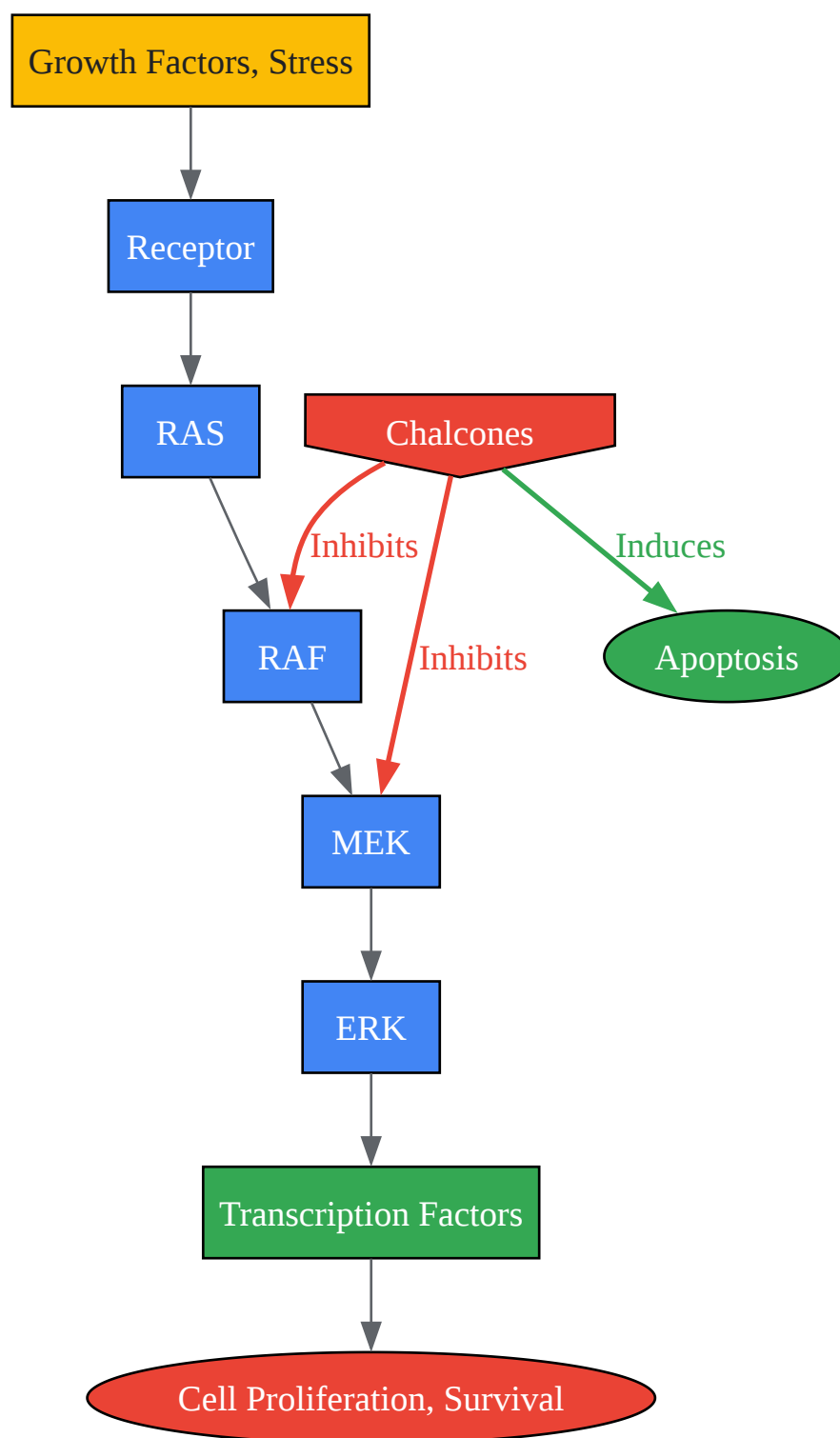


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Caption: Flavonoid-mediated inhibition of NF- κ B signaling.

Modulation of the MAPK Signaling Pathway by Chalcones

This diagram illustrates how chalcones can interfere with the MAPK signaling pathway, a key regulator of cell fate.



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Caption: Chalcone modulation of the MAPK signaling pathway.

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